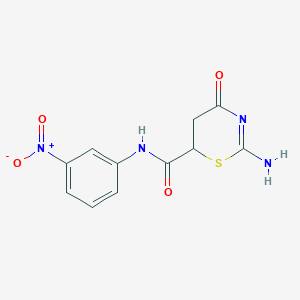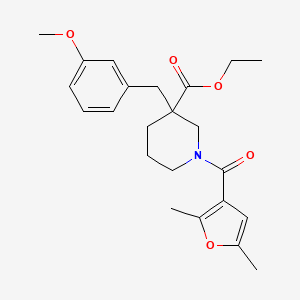
2-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-4-quinazolinamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-4-quinazolinamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and pharmacology. This compound is commonly referred to as PD153035, and it is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
作用机制
The mechanism of action of PD153035 involves its ability to bind to the ATP-binding site of the 2-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-4-quinazolinamine hydrochloride tyrosine kinase, thereby inhibiting its activity. This leads to a decrease in cell proliferation and survival, which is particularly relevant in cancer cells that rely on 2-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-4-quinazolinamine hydrochloride signaling for their growth and survival. In addition, PD153035 has also been shown to inhibit the activity of other tyrosine kinases, such as HER2 and HER4, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
PD153035 has been shown to have various biochemical and physiological effects, particularly in cancer cells. In vitro studies have demonstrated that PD153035 inhibits the proliferation and survival of cancer cells, induces apoptosis, and reduces the invasiveness and metastatic potential of cancer cells. In addition, PD153035 has also been shown to sensitize cancer cells to other chemotherapeutic agents, thereby enhancing their efficacy. In vivo studies have further confirmed the anti-cancer properties of PD153035, with significant reductions in tumor growth and metastasis observed in animal models of cancer.
实验室实验的优点和局限性
PD153035 has several advantages for lab experiments, including its high potency and selectivity for 2-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-4-quinazolinamine hydrochloride tyrosine kinase, which allows for precise modulation of 2-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-4-quinazolinamine hydrochloride signaling. In addition, PD153035 has been extensively studied in various experimental models, and its mechanism of action is well-understood. However, there are also limitations to the use of PD153035 in lab experiments, including its potential toxicity and off-target effects, which may limit its use in certain experimental systems.
未来方向
There are several future directions for the study of PD153035, including its potential applications in combination therapy for cancer treatment. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer properties of PD153035, as well as its potential applications in other diseases, such as neurodegenerative diseases. Furthermore, the development of new analogs of PD153035 with improved potency and selectivity may further enhance its therapeutic potential.
合成方法
The synthesis of PD153035 involves several steps, starting with the reaction of 4-chloroaniline with 2,4-dimethylbenzaldehyde to form 2-(4-chlorophenyl)-N-(2,4-dimethylphenyl) hydrazine. This intermediate is then reacted with 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid methyl ester to form the final product, PD153035. The synthesis of PD153035 has been optimized to produce high yields of the compound, and the purity of the final product is ensured through various purification techniques, including column chromatography and recrystallization.
科学研究应用
PD153035 has been extensively studied in scientific research due to its potential applications in various fields. In pharmacology, PD153035 has been shown to be a potent and selective inhibitor of 2-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-4-quinazolinamine hydrochloride tyrosine kinase, which is a key enzyme involved in cell proliferation and survival. As such, PD153035 has been investigated as a potential therapeutic agent for the treatment of various types of cancer, including breast, lung, and colon cancer. In addition, PD153035 has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of 2-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-4-quinazolinamine hydrochloride in the brain.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(2,4-dimethylphenyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3.ClH/c1-14-7-12-19(15(2)13-14)24-22-18-5-3-4-6-20(18)25-21(26-22)16-8-10-17(23)11-9-16;/h3-13H,1-2H3,(H,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMMTPVEZKLAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2,4-dimethylphenyl)quinazolin-4-amine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one](/img/structure/B5151209.png)
![ethyl (2-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5151214.png)
![6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5151216.png)
![1-(2,3-dimethylphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5151217.png)
![2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5151235.png)
![5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5151238.png)

![4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5151258.png)
![N-[(4-bromo-1-naphthyl)sulfonyl]glycine](/img/structure/B5151264.png)
![4-(2,5-dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid](/img/structure/B5151279.png)


![N-(2-chlorobenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5151311.png)
![N-[5-(1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5151319.png)